"4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" properties and characteristics
"4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline" properties and characteristics
An In-depth Technical Guide to 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, a trifunctional heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates three key chemical motifs: a 1,2,4-oxadiazole ring, a 4-aminophenyl (aniline) group, and a reactive chloromethyl substituent. This unique combination establishes the compound as a versatile synthetic building block, or synthon, for creating diverse chemical libraries. This document details its physicochemical properties, proposes a robust synthetic pathway, explores its reactivity and potential applications in drug discovery, and critically evaluates its toxicological profile, providing essential handling protocols for researchers.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the oxadiazole family being a particularly prominent scaffold.[1][2] Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms, existing in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][3] Among these, the 1,2,4- and 1,3,4-isomers are extensively utilized in drug design for their wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]
A key feature of the oxadiazole ring is its role as a bioisostere for amide and ester functionalities.[5] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate strong interactions with biological targets like enzymes and receptors.[1][5]
The subject of this guide, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, emerges as a strategically designed intermediate. It leverages the proven biological relevance of the 1,2,4-oxadiazole core while providing two distinct points for chemical modification: the nucleophilic aniline group and the highly electrophilic chloromethyl group. This dual reactivity makes it an exceptionally valuable starting point for combinatorial chemistry and lead optimization campaigns.
Figure 1: Chemical Structure of the Topic Compound.
Physicochemical Properties and Characterization
Precise experimental data for 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is not extensively documented in peer-reviewed literature; however, key identifiers and properties can be consolidated from chemical supplier databases.
| Property | Value | Source |
| IUPAC Name | 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline | - |
| CAS Number | 6674-17-5 | [6][7] |
| Molecular Formula | C₉H₈ClN₃O | [7] |
| Molecular Weight | 209.64 g/mol | [7] |
| Purity | Typically ≥97% | [7] |
| Appearance | (Not specified, likely off-white to yellow solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectroscopic Profile (Anticipated)
While specific spectra are not published, the expected characteristics can be inferred from its structure:
-
¹H NMR: Protons on the aniline ring would appear as two doublets in the aromatic region (approx. 6.5-8.0 ppm). The chloromethyl group (CH₂) would produce a distinct singlet further downfield (approx. 4.5-5.5 ppm) due to the electron-withdrawing effect of the chlorine atom and the oxadiazole ring. The amine (NH₂) protons would present as a broad singlet.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, including those for the chloromethyl group, the two carbons of the oxadiazole ring, and the six carbons of the phenyl ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 209, with a characteristic M+2 isotope peak at m/z 211 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C=N stretching from the oxadiazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The proposed synthesis proceeds in two primary steps starting from 4-aminobenzonitrile.
Figure 2: Proposed Synthetic Pathway.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Aminobenzamidoxime
-
Rationale: This initial step creates the core nucleophile required for building the oxadiazole ring. The reaction of a nitrile with hydroxylamine is a standard and high-yielding method for producing amidoximes.
-
To a solution of 4-aminobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 4-aminobenzamidoxime by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
-
Rationale: This is a one-pot acylation followed by a thermal cyclodehydration. 2-Chloroacetyl chloride provides the two-carbon unit and the chloromethyl group. The subsequent heating drives the ring-closing reaction by eliminating a molecule of water.
-
Dissolve 4-aminobenzamidoxime (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as pyridine (1.1 eq) to the solution.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The formation of an acyclic intermediate is expected.
-
After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for several hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the final compound.
Chemical Reactivity: A Versatile Synthon
The primary utility of this compound lies in the electrophilic nature of the chloromethyl group. It serves as a powerful handle for introducing a wide variety of functional groups through nucleophilic substitution reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Figure 3: Derivatization via Nucleophilic Substitution.
Representative Derivatization Protocol (Reaction with a Secondary Amine)
-
Rationale: This protocol exemplifies the straightforward conversion of the chloromethyl group into an aminomethyl group, a common transformation in medicinal chemistry to improve solubility and introduce new binding interactions.
-
Dissolve 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the mixture (e.g., to 60-80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography to obtain the desired tertiary amine derivative.
This strategy has been effectively used to synthesize novel anticancer agents from similar chloromethyl-1,3,4-oxadiazole scaffolds.[10]
Biological Context and Toxicological Profile
The therapeutic potential of this scaffold is significant. Derivatives of 1,2,4-oxadiazoles have been investigated as potent anticancer agents, inhibitors of enzymes like acetyl-CoA carboxylase (ACC) for metabolic disorders, and as modulators of CNS targets like monoamine oxidase (MAO).[11][12][13] The aniline moiety can be further functionalized to mimic known pharmacophores or to explore new binding space within a target protein.
Critical Toxicological Considerations
Despite its synthetic utility, the presence of the 4-chloroaniline substructure necessitates a high degree of caution.
-
Hematotoxicity: Chloroanilines are well-documented hematotoxins.[14] 4-Chloroaniline (p-chloroaniline or PCA) is particularly potent in inducing methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[14][15] This can lead to cyanosis, anemia, and anoxia.[14]
-
Genotoxicity and Carcinogenicity: 4-Chloroaniline is genotoxic in various test systems and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B agent, meaning it is possibly carcinogenic to humans.[15][16]
-
Metabolic Risk: A primary concern in drug development would be the potential for in vivo metabolic cleavage of the C-N bond between the phenyl ring and the oxadiazole. Such a breakdown would release free 4-chloroaniline, posing a significant toxicological risk. Any drug candidate derived from this scaffold would require rigorous metabolic and toxicological profiling to ensure its stability and safety.
Safety and Handling Protocol
Given the hazard profile, strict adherence to safety protocols is mandatory when handling 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline and its parent compound, 4-chloroaniline.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[18]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them frequently.
-
Body Protection: Wear a lab coat. Ensure skin is not exposed.
-
-
Handling:
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[18]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[18]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[16]
-
Conclusion and Future Outlook
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a chemical scaffold with high strategic value for drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries aimed at a multitude of biological targets. The well-established pharmacological relevance of the 1,2,4-oxadiazole core makes it an attractive starting point for novel therapeutic agents.
However, the significant toxicological risks associated with the embedded 4-chloroaniline moiety cannot be overstated. Researchers and drug developers must approach this scaffold with a clear understanding of these potential liabilities. Future work should focus on two parallel paths:
-
Synthetic Exploration: Utilizing the dual reactivity of the scaffold to build novel libraries and identify potent bioactive compounds.
-
Safety Profiling: Conducting early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on any promising derivatives to assess their metabolic stability and ensure that toxic 4-chloroaniline is not released in vivo.
By balancing innovative synthesis with rigorous safety evaluation, the potential of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline as a foundation for next-generation therapeutics can be responsibly explored.
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